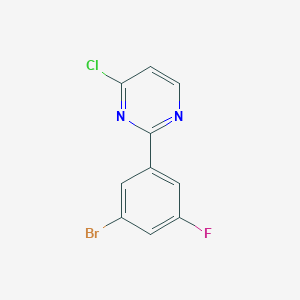

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine

描述

属性

IUPAC Name |

2-(3-bromo-5-fluorophenyl)-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClFN2/c11-7-3-6(4-8(13)5-7)10-14-2-1-9(12)15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDPWNQHSHIWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the 3-Bromo-5-fluorophenyl Moiety

The 3-bromo-5-fluorophenyl fragment is typically prepared from 4-fluoroaniline through a multi-step bromination and nitration sequence followed by reduction, as detailed in patent CN112110824A:

- Step 1: Acetylation of 4-fluoroaniline with acetic anhydride to produce 4-fluoroacetanilide.

- Step 2: Nitration of 4-fluoroacetanilide using concentrated sulfuric acid and fuming nitric acid at low temperatures (0-10°C) to yield 2-nitro-4-fluoroacetanilide with a high yield (~95.9%).

- Step 3: Diazotization of 2-nitro-4-fluoroacetanilide with sodium nitrite in acidic conditions, followed by bromination with hydrobromic acid and cuprous bromide catalysts to form 2-bromo-5-fluoronitrobenzene (yield ~96.2%-99.4%).

- Step 4: Reduction of the nitro group to an amine to obtain 2-bromo-5-fluoroaniline.

This route is notable for its high yields and scalability, with careful temperature control and purification steps involving solvent extraction and drying.

Synthesis of 4-Chloropyrimidine Core

The pyrimidine core bearing a chlorine atom at the 4-position is prepared via halogenation of hydroxypyrimidine derivatives:

- Starting from 2-hydroxypyrimidine, bromination at the 5-position is achieved by reaction with bromine in aqueous conditions at low temperature (below 5°C), followed by purification through alumina column chromatography and recrystallization to yield 2-hydroxy-5-bromopyrimidine.

- Chlorination at the 4-position is performed using phosphorus oxychloride (POCl3) with triethylamine as a base catalyst under reflux conditions for approximately 8 hours. This step converts the hydroxy group into a chlorine substituent, yielding 5-bromo-2-chloropyrimidine with high purity (>91% yield).

An alternative one-step method for synthesizing 5-bromo-2-chloropyrimidine involves:

- Heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide catalysis to form 5-bromo-2-hydroxypyrimidine intermediate.

- Subsequent reaction of this intermediate with phosphorus oxychloride and triethylamine at elevated temperatures (80-120°C) to yield 5-bromo-2-chloropyrimidine with yields up to 96.2% and purity >98%.

This one-step method reduces pollution and improves raw material utilization compared to multi-step conventional routes.

Coupling of 3-Bromo-5-fluorophenyl Group to 4-Chloropyrimidine

While direct literature on the exact coupling method for 2-(3-bromo-5-fluorophenyl)-4-chloropyrimidine is sparse, standard synthetic strategies for arylation of halopyrimidines typically involve:

- Nucleophilic aromatic substitution (SNAr): The 4-chloropyrimidine can undergo substitution with 3-bromo-5-fluoroaniline or related organometallic derivatives under controlled conditions.

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions are commonly employed to attach aryl groups to halogenated pyrimidines, using boronic acids or amines derived from the 3-bromo-5-fluorophenyl moiety.

Given the availability of 3-bromo-5-fluoroaniline and 5-bromo-2-chloropyrimidine intermediates, the coupling is likely achieved via palladium-catalyzed amination or Suzuki coupling, although detailed conditions require further experimental optimization.

Summary Table of Key Preparation Steps and Yields

| Step | Reaction Description | Conditions & Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline | Acetic anhydride, solvent | High | - | Forms 4-fluoroacetanilide |

| 2 | Nitration of 4-fluoroacetanilide | H2SO4, fuming HNO3, 0-10°C | 95.9 | - | Produces 2-nitro-4-fluoroacetanilide |

| 3 | Diazotization and bromination | NaNO2, HBr, CuBr, acidic conditions | 96.2-99.4 | - | Yields 2-bromo-5-fluoronitrobenzene |

| 4 | Reduction to 2-bromo-5-fluoroaniline | Reducing agent, solvent | High | - | Precursor for coupling |

| 5 | Bromination of 2-hydroxypyrimidine | Br2, aqueous, <5°C | High | - | Produces 2-hydroxy-5-bromopyrimidine |

| 6 | Chlorination of hydroxy group on pyrimidine | POCl3, triethylamine, reflux, 8h | >91 | >98 | Forms 5-bromo-2-chloropyrimidine |

| 7 | One-step synthesis of 5-bromo-2-chloropyrimidine | 2-hydroxypyrimidine, HBr, H2O2, POCl3, amine | 94-96 | >98 | More efficient, less pollution |

化学反应分析

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

科学研究应用

Pharmaceutical Development

Intermediate in Drug Synthesis

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for creating novel drugs targeting various diseases, including cancer and infectious diseases. The presence of bromine and fluorine atoms enhances the compound's biological activity and selectivity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that modifications to this compound can lead to enhanced inhibition of specific cancer cell lines, highlighting its potential as a lead compound in drug discovery efforts .

Inhibition Studies

The compound has been investigated for its inhibitory effects on various biological targets, including kinases and enzymes involved in disease pathways. These studies are crucial for understanding the mechanism of action and potential therapeutic applications.

Case Study: Kinase Inhibitors

A study focusing on the inhibition of specific kinases showed that derivatives of this compound could effectively inhibit tumor growth by blocking key signaling pathways . This positions the compound as a candidate for further development in targeted cancer therapies.

作用机制

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

相似化合物的比较

Table 1: Structural and Substituent Effects

Key Observations :

- Reactivity Hierarchy: 4-Chloropyrimidines are generally more reactive in SNAr than 2-chloro isomers due to better leaving-group positioning . However, substituents like methoxy or amino groups reduce reactivity by donating electrons .

- Electronic Effects: In 5-bromo-2-chloropyrimidin-4-amine, the amino group at C4 increases electron density at C5, as evidenced by shielded C5 resonances in ¹³C NMR . This contrasts with this compound, where the electron-withdrawing fluorine likely enhances electrophilicity at C4 .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Table 2: SNAr Reactivity of Chlorinated Heterocycles

Key Findings :

- 4-Chloropyrimidines exhibit intermediate reactivity, surpassed only by chlorotriazines. The presence of a 3-bromo-5-fluorophenyl group in the target compound likely further activates the pyrimidine ring for SNAr, similar to electron-withdrawing substituents in other systems .

- In contrast, 5-bromo-2-chloropyrimidin-4-amine shows reduced reactivity due to the electron-donating amino group, which competes with the chloro leaving group .

Crystallographic and Physical Properties

Table 3: Crystallographic Data and Melting Points

Key Insights :

- The target compound’s bromine and fluorine substituents may influence crystal packing via halogen bonding or π-π interactions, though direct data is unavailable. Comparatively, 5-bromo-2-chloropyrimidin-4-amine forms a hydrogen-bonded 2D network, a feature critical for its stability in solid-state applications .

生物活性

Overview

2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine, with a CAS number of 1519342-35-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which may influence its pharmacological properties. Research has focused on its anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with a bromo and fluorophenyl group, as well as a chlorine atom, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

In vitro assays have indicated that certain pyrimidine derivatives can suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example, one study reported IC50 values of approximately for specific derivatives against COX-2 inhibition .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cellular models. Research indicates that similar compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.

For instance, a compound from the same class demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutic agents . The mechanism of action is believed to involve interaction with specific protein targets that regulate cell proliferation and survival.

3. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been investigated. In vitro studies have shown that these compounds can exhibit antibacterial activity against resistant strains of bacteria. For example, some derivatives were tested against XDR Salmonella Typhi, revealing minimum inhibitory concentrations (MIC) as low as .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromo Group | Enhances interaction with target proteins |

| Fluoro Group | Increases lipophilicity and bioavailability |

| Chloro Group | Modulates electronic properties |

The presence of electron-withdrawing groups such as bromine and chlorine is critical for enhancing the potency of these compounds against their biological targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A derivative demonstrated significant reduction in inflammation markers in carrageenan-induced paw edema models in rats, indicating strong anti-inflammatory effects.

- Case Study 2 : An analog was evaluated for its anticancer properties in a xenograft model, showing a marked reduction in tumor size compared to controls.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-5-fluorophenyl)-4-chloropyrimidine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, 4-chloropyrimidine derivatives can react with brominated aryl precursors under alkaline conditions (e.g., using NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Temperature control (60–100°C) and catalytic agents (e.g., Pd catalysts for coupling reactions) are critical for regioselectivity and yield optimization. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

- Key Variables : Reaction time (12–24 hrs), solvent polarity, and stoichiometric ratios of halogenated intermediates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use high-resolution NMR (¹H, ¹³C, and ¹⁹F) to identify substituent positions. For instance:

- ¹H NMR: Aromatic protons on the pyrimidine ring appear as doublets (δ 8.5–9.0 ppm).

- ¹⁹F NMR: Fluorine substituents on the phenyl ring show distinct shifts (δ -110 to -120 ppm).

- X-ray crystallography (via SHELX programs) resolves ambiguities in stereochemistry and bond angles .

Q. What are the common side reactions during the synthesis of halogenated pyrimidines, and how can they be mitigated?

- Methodology : Competing reactions include over-halogenation or dehalogenation. For example:

- Over-bromination : Controlled addition of bromine sources (e.g., NBS) at low temperatures (-10°C to 0°C) minimizes di-substitution .

- Dechlorination : Use anhydrous conditions and avoid strong reducing agents. Monitor via TLC or LC-MS .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of Br and F increases the electrophilicity of the pyrimidine ring, enhancing Suzuki-Miyaura coupling efficiency. Density Functional Theory (DFT) calculations predict activation barriers for Pd-catalyzed reactions. Experimental validation involves comparing coupling rates with non-halogenated analogs .

- Data Analysis : Correlate Hammett constants (σ) of substituents with reaction kinetics to quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrimidines with similar substitution patterns?

- Methodology : Use SHELXL for refinement, emphasizing:

- Twinned Data : Apply HKLF5 mode to deconvolute overlapping reflections.

- Disorder Modeling : Refine occupancy ratios for halogen atoms using PART instructions.

- Validation tools like PLATON check for missed symmetry or overfitting .

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., HIV-1 reverse transcriptase). Parameters include grid box sizes (20 ų) centered on active sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy .

- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays .

Q. What mechanistic insights explain regioselective substitution at the 4-position of the pyrimidine ring?

- Methodology : Kinetic studies (e.g., stopped-flow UV-Vis) track intermediate formation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。